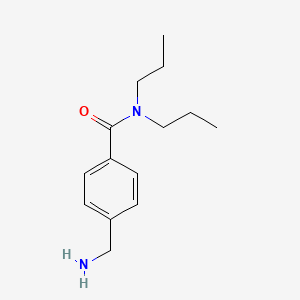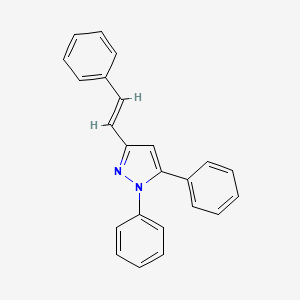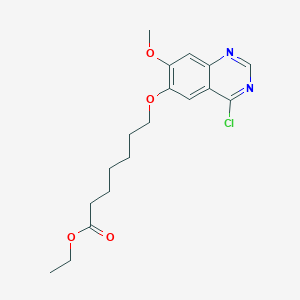
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinyl group, a pyrrolidine-1-sulfonyl group, and a benzoxazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the benzoxazole intermediate with hydrazine or its derivatives under controlled conditions.
Sulfonylation: The pyrrolidine-1-sulfonyl group can be introduced by reacting the hydrazinyl-benzoxazole intermediate with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while nucleophilic substitution of the sulfonyl group can produce a variety of sulfonamide derivatives.
Scientific Research Applications
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole can be compared with other similar compounds, such as:
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine: This compound has a pyridine ring instead of a benzoxazole ring, which can affect its chemical properties and biological activity.
2-Hydrazinyl-5-(morpholine-1-sulfonyl)-1,3-benzoxazole: The presence of a morpholine group instead of a pyrrolidine group can influence the compound’s solubility and reactivity.
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)benzothiazole: The benzothiazole ring can impart different electronic properties compared to the benzoxazole ring, affecting the compound’s behavior in chemical reactions and biological systems.
Properties
CAS No. |
929973-03-5 |
|---|---|
Molecular Formula |
C11H14N4O3S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
(5-pyrrolidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine |
InChI |
InChI=1S/C11H14N4O3S/c12-14-11-13-9-7-8(3-4-10(9)18-11)19(16,17)15-5-1-2-6-15/h3-4,7H,1-2,5-6,12H2,(H,13,14) |
InChI Key |
UBZWUPRKKIWIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)

![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)
![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)





![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)

